1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin class, a scaffold known for its kinase-inhibitory activity . Structurally, it features a cyclopentanecarboxamide group linked to a pyrazolo[3,4-d]pyrimidin core substituted with 4-chlorophenyl and 4-fluorophenyl moieties. These substituents likely modulate solubility, target affinity, and metabolic stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O2/c24-16-5-3-15(4-6-16)23(11-1-2-12-23)22(32)28-29-14-26-20-19(21(29)31)13-27-30(20)18-9-7-17(25)8-10-18/h3-10,13-14H,1-2,11-12H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYABSMGHHWTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine family, has garnered interest due to its potential biological activities, particularly in the realm of cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing from diverse sources and studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H15ClF N5O
- CAS Number : 98105-79-4
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant as it is recognized for its diverse pharmacological properties, particularly in anticancer drug development.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit their biological effects through various mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives can significantly increase total apoptosis in cancer cell lines by affecting caspase levels .
- Targeting Epidermal Growth Factor Receptor (EGFR) : Compounds have demonstrated the ability to inhibit EGFR signaling pathways, which are often upregulated in cancers .
Anticancer Activity
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The results indicated that certain derivatives exhibited potent antiproliferative activity. Notably, one derivative (12b) caused an 18.98-fold increase in apoptosis in the MDA-MB-468 breast cancer cell line compared to controls. Additionally, it increased caspase-3 levels by 7.32-fold .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 12b | 0.5 | MDA-MB-468 |
| Control | 8.0 | MDA-MB-468 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro assays indicated that certain derivatives inhibited COX enzymes, which are crucial in the inflammatory process. For example, one study reported IC50 values for COX-2 inhibition at approximately 0.04 µM for some derivatives, comparable to standard anti-inflammatory drugs like celecoxib .
Case Studies
- Cell Cycle Analysis : In a study involving MDA-MB-468 cells treated with compound 12b, flow cytometry analysis demonstrated significant cell cycle arrest at the S phase, suggesting that this compound effectively disrupts normal cell proliferation processes.
- Apoptosis Induction : The same study highlighted that treatment with compound 12b resulted in a marked increase in apoptotic cells as evidenced by Annexin V staining.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , as anticancer agents. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Histone Demethylase Inhibition : The compound acts as an inhibitor of histone lysine demethylases (KDMs), which are crucial for regulating gene expression related to cancer cell proliferation and survival. For instance, derivatives similar to this compound have demonstrated potent inhibitory activity against KDM4 and KDM5 subfamilies, which are implicated in various cancers .
- Cell Viability Reduction : In vitro studies have reported that compounds with similar structures can significantly reduce cell viability in cancer models. For example, certain derivatives showed IC50 values in the low micromolar range against specific cancer cell lines .
Enzymatic Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for developing inhibitors for therapeutic purposes:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases involved in signaling pathways that promote tumor growth. This inhibition can lead to reduced tumor growth and improved patient outcomes .
- Inhibition of Other Enzymes : The compound has also been studied for its ability to inhibit other enzymes that contribute to disease progression, such as those involved in inflammatory responses .
Case Study 1: KDM Inhibition
A study focused on the design and synthesis of pyrazolo[3,4-d]pyrimidines revealed that modifications at specific positions significantly enhanced their potency against KDMs. The introduction of different substituents led to a series of compounds with varying degrees of inhibitory activity, demonstrating the importance of structural optimization .
| Compound | KDM Inhibitory Activity (IC50 μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.042 |
| Compound C | 0.078 |
Case Study 2: Anticancer Efficacy
In another research effort, a library of pyrazolo[3,4-d]pyrimidine derivatives was screened against several cancer cell lines. One derivative exhibited remarkable selectivity and potency against breast cancer cells while sparing normal cells .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 0.15 |
| HeLa (Cervical) | 0.45 |
| A549 (Lung) | 0.30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrazolo[3,4-d]pyrimidin core but differing in substituents and biological profiles. Key differences are highlighted in Table 1 and discussed in subsequent sections.
Table 1: Structural and Physicochemical Comparisons
Structural Modifications and Pharmacological Implications
Target Compound vs. Chromene-Sulfonamide Analogue (Example 53, ) :
- The chromene-sulfonamide derivative has a larger molecular weight (589.1 vs. ~480) due to the chromene ring and sulfonamide group. These groups may enhance π-π stacking interactions with kinase ATP-binding pockets but reduce solubility .
- The target compound’s cyclopentanecarboxamide group likely improves membrane permeability compared to the sulfonamide’s polar nature.
- Fluorine substitutions (4-F in the target vs. 3-F/5-F in the chromene analogue) may influence metabolic stability and target selectivity.
- Target Compound vs. N-substituents (cyclopentanecarboxamide vs. α-chloroacetamides or benzyl groups) may alter binding kinetics. For example, cyclopentane’s rigidity could restrict conformational flexibility, enhancing selectivity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide?
- Methodology : Synthesis typically involves cyclization of pyrazole precursors followed by coupling with substituted cyclopentanecarboxamide. Critical steps include:
- Core formation : Cyclocondensation of 4-fluorophenylhydrazine with β-ketoesters to form the pyrazolo[3,4-d]pyrimidinone core .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the cyclopentanecarboxamide moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) .
- Optimization : Reaction yields improve with controlled temperature (60–80°C) and anhydrous solvents (DMF or THF) .
Q. How is structural confirmation achieved for this compound?
- Techniques :
- NMR : - and -NMR confirm substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peak [M+H] matches theoretical mass (e.g., ~490 Da for CHClFNO) .
- X-ray crystallography : Resolves dihedral angles between pyrazolo[3,4-d]pyrimidine and cyclopentane rings (if single crystals are obtainable) .
Q. What solvents and conditions are optimal for its stability during storage?
- Stability data :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dry DMSO or acetonitrile |
| Temperature | -20°C (long-term), 4°C (short-term) |
| Light exposure | Protect from UV light (use amber vials) |
- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions; monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions of this compound with kinase targets?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys745, Thr790) form hydrogen bonds with the pyrimidinone carbonyl and fluorophenyl groups .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
- Validation : Compare computational IC values with experimental kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Case study : If in vitro IC (e.g., 50 nM) vs. in vivo tumor reduction (e.g., 20% efficacy):
- Pharmacokinetic factors : Improve bioavailability via prodrug strategies (e.g., esterification of carboxamide) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., cyclopentane ring) .
- Experimental design : Use isotopic labeling () for mass balance studies to track metabolite formation .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- SAR insights :
| Modification | Impact on Activity |
|---|---|
| 4-Fluorophenyl → 3-chlorophenyl | ↑ Selectivity for JAK2 vs. EGFR |
| Cyclopentane → cyclohexane | ↓ Solubility (logP +0.5) but ↑ plasma half-life |
- Methodology : Parallel synthesis (e.g., Ugi reaction) to generate analogs; screen via high-throughput SPR (surface plasmon resonance) .
Methodological Challenges and Solutions
Q. What crystallographic challenges arise when determining this compound’s structure?
- Challenges : Poor crystal growth due to flexible cyclopentane and amide bonds.
- Solutions :
- Crystallization screens : Use microbatch under oil (PEG 3350, pH 6.5) .
- Cryo-cooling : Flash-cool crystals to 100 K in Paratone-N oil to reduce disorder .
Q. How can reaction yields be improved without compromising purity?
- Design of Experiments (DoE) : Apply Box-Behnken design to optimize:
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| Catalyst (e.g., DMAP) | 5–15 mol% |
| Solvent polarity (ε) | 20–40 (e.g., THF to DMF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
